molecular formula C6H5ClO3S B8817292 Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate CAS No. 95201-94-8

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate

Cat. No. B8817292
CAS RN: 95201-94-8
M. Wt: 192.62 g/mol
InChI Key: UPPIGVQUNSWIIL-UHFFFAOYSA-N
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Patent
US04904686

Procedure details

Sulphuryl chloride (0.11 mol) was added to a stirred solution of methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) (C. Corral, J. Lissavetzty; Syntheses (1984), 847) in anhydrous chloroform (50 ml). After stirring at room temperature for 4 hours the solvent was removed under reduced pressure and the residue used crude in the following preparations (m.p. 70°-71° C., hexane).
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[OH:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([O:14][CH3:15])=[O:13]>C(Cl)(Cl)Cl>[Cl:4][C:8]1([C:12]([O:14][CH3:15])=[O:13])[C:7](=[O:6])[CH:11]=[CH:10][S:9]1

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=C(SC=C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1(SC=CC1=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.